molecular formula C19H27N7O B5410666 1,4-dimethyl-9-[phenyl(1H-tetrazol-1-yl)acetyl]-1,4,9-triazaspiro[5.5]undecane

1,4-dimethyl-9-[phenyl(1H-tetrazol-1-yl)acetyl]-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B5410666
M. Wt: 369.5 g/mol
InChI Key: UUJYCLMLCJSFCP-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that consist of a five-member ring of four nitrogen atoms and one carbon atom . They are known for their wide range of chemical and biological properties . Imidazoles, on the other hand, are organic compounds that contain a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, and four hydrogen atoms .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as using water as a solvent, under moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Tetrazoles have a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical and Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are highly soluble in water and other polar solvents .

Mechanism of Action

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc., as reported in the literature .

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They burst vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Properties

IUPAC Name

1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-2-phenyl-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-23-12-13-24(2)19(14-23)8-10-25(11-9-19)18(27)17(26-15-20-21-22-26)16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJYCLMLCJSFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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